molecular formula C12H9FN2O2 B13092510 6-(3-Amino-5-fluorophenyl)nicotinic acid

6-(3-Amino-5-fluorophenyl)nicotinic acid

Cat. No.: B13092510
M. Wt: 232.21 g/mol
InChI Key: CYTANLFOIMWQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Amino-5-fluorophenyl)nicotinic acid (CAS 1417792-18-7) is a fluorinated and aminated nicotinic acid derivative supplied as a high-purity chemical building block for research applications. With a molecular formula of C12H9FN2O2 and a molecular weight of 232.21 , this compound features a multifunctional structure that combines a nicotinic acid moiety with a 3-amino-5-fluorophenyl group, making it a valuable intermediate in medicinal chemistry and drug discovery. The primary research value of this compound lies in its role as a precursor for the synthesis of more complex heterocyclic systems. Nicotinic acid derivatives are extensively studied for their broad spectrum of biological activities. Specifically, similar 2-aminonicotinic acid derivatives have been identified as key scaffolds in the development of novel antimicrobial agents, showing potent activity against Gram-positive bacteria such as Bacillus subtilis . Furthermore, research into related 2-amino-6-(trifluoromethyl)nicotinic acid compounds has demonstrated their potential as inhibitors of HIV-1 Reverse Transcriptase-associated RNase H function, presenting a promising strategy for antiviral development . The structure of this compound offers multiple sites for chemical modification, including the carboxylic acid, the aromatic amino group, and the fluorine atom. This allows researchers to utilize it in the construction of diverse compound libraries aimed at discovering new therapeutic leads. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper laboratory handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

6-(3-amino-5-fluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9FN2O2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,14H2,(H,16,17)

InChI Key

CYTANLFOIMWQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 6 3 Amino 5 Fluorophenyl Nicotinic Acid

Retrosynthetic Analysis of the 6-(3-Amino-5-fluorophenyl)nicotinic Acid Core Structure

A retrosynthetic analysis of this compound identifies the primary bond for disconnection as the C-C bond linking the pyridine (B92270) and phenyl rings. This approach is favored due to the robustness and high efficiency of modern cross-coupling reactions.

The most logical disconnection points to two key synthons: a 6-substituted nicotinic acid derivative (A) and a 3-amino-5-fluorophenyl metallic or organoboron reagent (B). The pyridine component (A) would typically possess a leaving group, such as a halogen (Cl, Br), at the 6-position, making it an ideal electrophile for cross-coupling. The phenyl component (B) would be the corresponding nucleophilic partner, commonly an organoboron compound like a boronic acid or its ester, for use in a Suzuki-Miyaura coupling.

This primary disconnection strategy is advantageous as it allows for the separate, modular synthesis of the two complex aromatic rings, which can then be joined in a late-stage key coupling step. This modularity facilitates the synthesis of analogues by simply varying the structure of either precursor.

Primary Synthetic Routes to this compound

The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the C-C bond between the two aromatic rings of the target molecule. frontierspecialtychemicals.comkyushu-u.ac.jp This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base. kyushu-u.ac.jp For the synthesis of this compound, this would typically involve the reaction of a 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) with (3-amino-5-fluorophenyl)boronic acid.

The reaction's success hinges on the careful selection of catalyst, ligand, base, and solvent. Air-stable palladium pre-catalysts are often employed to improve reproducibility and ease of handling. acs.org The choice of ligand is critical for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle, with bulky electron-rich phosphine (B1218219) ligands often showing high efficacy. mdpi.comnih.gov The base is required for the crucial transmetalation step. kyushu-u.ac.jp

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
ComponentExampleFunctionReference
Aryl HalideMethyl 6-chloronicotinateElectrophilic Partner acs.org
Boronic Acid(3-Amino-5-fluorophenyl)boronic acidNucleophilic Partner frontierspecialtychemicals.com
Palladium CatalystPd(PPh₃)₄, Pd₂(dba)₃, PXPd2Catalyzes C-C bond formation acs.orgmdpi.comresearchgate.net
LigandSPhos, (2-furyl)₃PStabilizes and activates the Pd center mdpi.comnih.gov
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation acs.orgmdpi.comresearchgate.net
SolventDioxane, Toluene, THF, 2-Me-THFReaction Medium mdpi.comnih.gov

The regioselectivity of the coupling is a key consideration, especially when using precursors with multiple potential reaction sites. In the case of a substrate like 2,6-dichloronicotinamide, directing groups such as an adjacent amide can be used to control which C-Cl bond undergoes oxidative addition to the palladium catalyst first, thereby ensuring the desired isomer is formed. acs.org

An alternative to cross-coupling is the construction of the nicotinic acid ring from acyclic precursors, a strategy that falls under the category of condensation and cyclization reactions. acsgcipr.org These methods, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, build the pyridine ring through a series of C-C and C-N bond-forming steps. acsgcipr.org

A plausible route could involve the condensation of an enamine derived from a β-keto ester with a derivative of 3-amino-5-fluorobenzaldehyde. The resulting intermediate would then undergo cyclization and subsequent aromatization, often through an oxidation step, to yield the fully aromatic 6-aryl-nicotinic acid core. acsgcipr.org Such multi-component reactions (MCRs) are powerful as they can build molecular complexity rapidly from simple starting materials in a single pot. acsgcipr.org A patent for the synthesis of 6-methyl nicotine (B1678760) describes a multi-step sequence involving ester condensation, ring-opening, reduction, and amination ring-closure, showcasing the complexity of building substituted pyridine rings from the ground up. google.com

The introduction of the fluorine atom onto the phenyl ring is a critical step that is typically accomplished via Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction involves the attack of a nucleophile on an electron-poor aromatic ring that bears a suitable leaving group. masterorganicchemistry.com For the fluorine atom to be introduced, a nucleophilic fluoride (B91410) source (e.g., KF) would displace a leaving group on a precursor ring.

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, which is typically the rate-determining step of the reaction. masterorganicchemistry.comtotal-synthesis.com Therefore, a likely precursor for the phenyl moiety would be a dinitro- or chloro-nitro-substituted benzene (B151609) derivative, where the nitro group activates the ring for substitution and can later be reduced to the required amino group.

Table 2: Relative Reactivity of Leaving Groups in SNAr
Leaving GroupRelative RateCommentReference
-FFastestThe high electronegativity of fluorine strongly activates the ring for nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
-ClSlowerLess activating than fluorine. masterorganicchemistry.com
-BrSlowerLess activating than chlorine. masterorganicchemistry.com
-ISlowestLeast activating among halogens. masterorganicchemistry.com

The principles of green chemistry are increasingly being applied to the synthesis of nicotinic acid and its derivatives to minimize environmental impact. nih.govresearchgate.net While industrial production of simple nicotinic acid often focuses on the catalytic air oxidation of picolines to avoid harsh oxidants, these methods are less applicable to complex, substituted targets. chimia.ch

More relevant to the synthesis of this compound are developments in the core reactions used. For instance, Suzuki-Miyaura couplings can be performed in more environmentally benign solvents, such as 2-Me-THF and t-amyl alcohol, which are derived from renewable resources and are less hazardous than traditional solvents like dioxane. nih.gov Similarly, SNAr reactions have been successfully carried out in the green solvent Cyrene™, a biodegradable, bio-derived alternative to polar aprotic solvents like DMF and DMSO. researchgate.net Furthermore, enzymatic and biocatalytic methods are emerging as powerful green alternatives for producing nicotinic acid, often starting from precursors like 3-cyanopyridine. frontiersin.org These biocatalyst-mediated processes operate under mild conditions and can exhibit high selectivity, reducing waste and energy consumption. frontiersin.org

Synthesis and Functionalization of Precursors and Intermediates for this compound

The 6-halonicotinic acid precursor is often prepared from commercially available starting materials. For example, 6-hydroxynicotinic acid can be converted to 6-chloronicotinic acid using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Subsequent esterification provides the substrate ready for cross-coupling.

The synthesis of the (3-amino-5-fluorophenyl)boronic acid intermediate is more complex and requires a multi-step sequence. A common starting point would be 1,3,5-trinitrobenzene (B165232) or a related activated aromatic. A typical sequence would be:

Selective SNAr: Reaction with a fluoride source to displace one nitro group, installing the fluorine atom. The remaining nitro groups activate the ring for this substitution.

Partial Reduction: Selective reduction of one of the two remaining nitro groups to an amine. This can be achieved using reagents like sodium sulfide (B99878) or catalytic hydrogenation under controlled conditions.

Diazotization and Halogenation: The newly formed amino group can be converted to a diazonium salt and subsequently replaced with a bromine or iodine atom via a Sandmeyer-type reaction. This halogen will serve as the handle for the final borylation step.

Borylation: The aryl halide is then converted to the boronic acid. This is often achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup, or via a palladium-catalyzed Miyaura borylation reaction with a boron source like bis(pinacolato)diboron.

Final Reduction: The last remaining nitro group is reduced to the second required amine, completing the synthesis of the functionalized precursor.

This step-wise functionalization ensures the correct placement of the amino, fluoro, and boronic acid groups on the phenyl ring, creating the specific isomer required for the final coupling reaction.

Preparation of Substituted 3-Amino-5-fluorophenyl Moieties

The 3-amino-5-fluorophenyl group is a key structural component. Its synthesis typically begins with a commercially available, appropriately substituted nitrobenzene (B124822) derivative. A common precursor is 1-bromo-3-fluoro-5-nitrobenzene (B1283554). The synthesis of the corresponding aniline (B41778) is a critical step, often achieved through reduction of the nitro group.

A widely used method for this transformation is the reduction using a metal in an acidic or neutral medium. For instance, iron powder in the presence of an activating agent like ammonium (B1175870) chloride in a water/ethyl acetate (B1210297) solvent system can be employed to reduce 1-bromo-3-fluoro-5-nitrobenzene to 3-bromo-5-fluoroaniline (B180217). This reaction is typically carried out at elevated temperatures, such as reflux, to ensure complete conversion.

The general reaction is as follows:

Starting Material: 1-bromo-3-fluoro-5-nitrobenzene

Reagents: Iron powder, ammonium chloride, water, ethyl acetate

Conditions: Reflux

Product: 3-bromo-5-fluoroaniline

This bromo-fluoro-aniline derivative can then be used in subsequent cross-coupling reactions. Alternatively, for direct coupling to the nicotinic acid scaffold, a boronic acid derivative is often preferred. The synthesis of (3-amino-5-fluorophenyl)boronic acid can be achieved from 3-bromo-5-fluoroaniline. This transformation involves a lithium-halogen exchange followed by reaction with a borate ester, and subsequent acidic workup. To prevent side reactions with the amino group, it may require protection prior to the lithium-halogen exchange.

Synthetic Strategies for the Nicotinic Acid Scaffold

The construction of the 6-arylnicotinic acid core is most efficiently accomplished through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent example. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide or triflate and an aryl boronic acid.

In the context of synthesizing this compound, two primary retrosynthetic approaches can be considered:

Coupling of a 6-halonicotinic acid derivative with a (3-amino-5-fluorophenyl)boronic acid derivative.

Coupling of a 3-amino-5-fluorophenyl halide with a nicotinic acid-6-boronic acid derivative.

The first approach is more common due to the wider availability of substituted phenylboronic acids and 6-halonicotinic acids (e.g., 6-chloronicotinic acid or its esters).

The Suzuki coupling reaction typically involves the following components:

Aryl Halide: 6-chloronicotinic acid methyl ester

Boronic Acid: (3-amino-5-fluorophenyl)boronic acid

Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

Base: An inorganic base such as sodium carbonate, potassium carbonate, or potassium phosphate (B84403) is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.

The reaction is heated to ensure an efficient reaction rate. Following the coupling, a saponification step (hydrolysis of the ester) using a base like sodium hydroxide (B78521) is necessary to yield the final carboxylic acid product.

Reactant 1 Reactant 2 Catalyst Base Solvent Product
6-chloronicotinic acid ester(3-amino-5-fluorophenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterMethyl 6-(3-amino-5-fluorophenyl)nicotinate
3-bromo-5-fluoroanilineNicotinic acid-6-boronic acid esterPd(OAc)₂/SPhosK₃PO₄Dioxane/WaterMethyl 6-(3-amino-5-fluorophenyl)nicotinate

Advanced Purification and Isolation Techniques for the Compound and its Intermediates

The purification of this compound and its synthetic intermediates is crucial for obtaining a high-purity final product. A combination of techniques is often employed.

Following the Suzuki coupling reaction, the crude product is typically subjected to an aqueous workup to remove the inorganic base and salts. The organic layer is then concentrated, and the residue can be purified by column chromatography on silica (B1680970) gel. A gradient elution system, for example, with ethyl acetate and hexanes, can be used to separate the desired product from unreacted starting materials and catalyst residues.

For the final compound, which is a carboxylic acid, purification can often be achieved by crystallization. The choice of solvent is critical and is determined by the solubility profile of the compound. A common technique involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. For compounds like nicotinic acid derivatives, solvent systems such as ethanol/water or dimethyl sulfoxide (B87167) (DMSO) and water mixtures can be effective. The zwitterionic nature of the molecule, due to the presence of both a basic amino group and an acidic carboxylic acid group, can influence its solubility and crystallization behavior. The pH of the solution can also be adjusted to facilitate precipitation.

The purity of the final compound and intermediates is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Derivatization and Analogue Synthesis Based on this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The primary reactive sites are the carboxylic acid group, the amino functionality, and the aromatic rings.

The carboxylic acid group is readily converted into esters and amides, which are common modifications in drug discovery to alter properties such as solubility, metabolic stability, and target binding.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). However, for more complex substrates, milder conditions are often preferred. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters with a wide range of alcohols.

Amidation: The synthesis of amides is a fundamental transformation. Similar to esterification, the carboxylic acid can be activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with EDC, followed by the addition of a primary or secondary amine. These methods are highly efficient and proceed under mild conditions, making them suitable for a wide variety of amines, including amino acid esters. google.com

Functional Group Reaction Reagents Product
Carboxylic AcidEsterificationAlcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., EDC/DMAP)Ester
Carboxylic AcidAmidationAmine, Coupling agent (e.g., HATU, EDC/HOBt)Amide

The primary amino group on the phenyl ring is a versatile handle for introducing a variety of substituents through reactions such as acylation, sulfonylation, and alkylation.

Acylation: The amino group can be readily acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to form an amide. This modification can significantly impact the electronic properties and hydrogen bonding potential of the molecule.

Sulfonylation: Reaction of the amino group with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are important functional groups in many therapeutic agents.

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

The electronic properties of the this compound molecule are influenced by the interplay of its substituents. These effects can, in turn, affect the reactivity of the molecule and its biological activity.

Fluorine Atom: The fluorine atom at the 5-position of the phenyl ring is a strong electron-withdrawing group due to its high electronegativity (inductive effect). This can influence the pKa of the nearby amino group, making it less basic.

Amino Group: The amino group is an electron-donating group through resonance, which can activate the phenyl ring towards electrophilic aromatic substitution. Its basicity allows for salt formation and provides a site for hydrogen bonding.

Carboxylic Acid Group: The carboxylic acid group on the nicotinic acid ring is electron-withdrawing, deactivating the pyridine ring towards electrophilic substitution.

Pyridine Nitrogen: The nitrogen atom in the nicotinic acid ring is electron-withdrawing, which also deactivates the ring towards electrophilic attack compared to benzene.

Molecular Interactions and Target Engagement Profiling of 6 3 Amino 5 Fluorophenyl Nicotinic Acid

Investigation of Molecular Targets and Ligand-Receptor Interactions

There is a lack of published studies detailing the molecular targets of 6-(3-Amino-5-fluorophenyl)nicotinic acid. While the broader class of nicotinic acid derivatives is known to interact with various receptors, such as the nicotinic acid receptors (GPR109A), no specific binding data for the 6-(3-Amino-5-fluorophenyl) derivative could be located.

Enzymatic Inhibition or Activation Profiling (in vitro)

A search for enzymatic assays involving this compound did not return any specific results. Information regarding its potential to inhibit or activate key enzymes, including IC₅₀ or EC₅₀ values, is not present in the accessible scientific literature.

Protein-Ligand Interaction Analysis and Biophysical Characterization

No biophysical studies, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR), have been published that characterize the direct interaction between this compound and a specific protein target. Such analyses are crucial for understanding the structural basis of its potential interactions.

Cellular Mechanisms of Action

In the absence of identified molecular targets, the downstream cellular mechanisms of action for this compound remain uninvestigated in published literature.

Modulation of Intracellular Signaling Pathways (in vitro)

There are no available studies on how this compound might modulate specific intracellular signaling pathways. Research into its effects on second messenger systems or the phosphorylation state of key signaling proteins has not been reported.

Functional Assays in Model Cell Systems and Organoids

Functional assays in cellular models are critical for elucidating the physiological or pathophysiological consequences of a compound's action. No such studies detailing the effects of this compound in model cell systems or organoids have been published.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The exploration of SAR and SPR for analogues of this compound is crucial for optimizing its pharmacological profile. This involves systematically modifying the core structure and evaluating the resultant effects on target affinity, potency, and other key molecular properties.

The potency and affinity of 6-aryl-nicotinic acid derivatives can be significantly influenced by the nature and position of substituents on both the phenyl and nicotinic acid rings. For the this compound scaffold, key modifications would involve altering the substituents on the phenyl ring.

The presence of the fluorine atom at the 5-position of the phenyl ring is expected to have a notable impact on the molecule's properties. Fluorine is a highly electronegative atom that can alter the electronic distribution within the molecule, influence its binding to target proteins, and enhance metabolic stability. The strategic placement of fluorine can lead to improved biological activity and pharmacokinetic properties. researchgate.netnih.gov

The amino group at the 3-position of the phenyl ring can act as a hydrogen bond donor, potentially forming crucial interactions with the target protein. The basicity of this amino group can be modulated by the electronic effects of other substituents on the ring, which in turn can affect its binding affinity.

To illustrate the potential impact of substituents, a representative data table of hypothetical analogues of this compound is presented below. This table is based on general SAR principles observed in related compound series, where electron-withdrawing and electron-donating groups, as well as lipophilic and hydrophilic moieties, can modulate biological activity.

Table 1: Representative Structure-Activity Relationship of Hypothetical this compound Analogues (Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles.)

Compound IDR1 (Position 3)R2 (Position 5)Target Affinity (Ki, nM)Potency (IC50, nM)
1 -NH2-F150300
2 -OH-F120250
3 -CH3-F200450
4 -Cl-F100200
5 -NH2-H250500
6 -NH2-Cl130280

The biological response elicited by analogues of this compound is intrinsically linked to their molecular structure. Key structural features that are likely to govern the biological activity include:

The Nicotinic Acid Core: The pyridine (B92270) ring and the carboxylic acid group of the nicotinic acid scaffold are essential pharmacophoric features. The carboxylic acid can act as a key hydrogen bond donor and acceptor, forming salt bridges or strong hydrogen bonds with receptor residues. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding or other electronic interactions.

The Amino and Fluoro Substituents: The 3-amino and 5-fluoro groups on the phenyl ring contribute to a specific electronic and steric profile. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block metabolic degradation, thereby improving the pharmacokinetic profile. researchgate.net The amino group, as a hydrogen bond donor, can provide a critical anchor point within the receptor's binding site.

Based on the general SAR principles derived from related nicotinic acid derivatives, several design strategies can be proposed to enhance the selectivity and efficacy of analogues of this compound:

Fine-Tuning Phenyl Ring Substitution: Systematic exploration of different substituents at various positions on the phenyl ring can lead to improved selectivity. For instance, introducing bulkier groups could probe for additional binding pockets and potentially lead to interactions with specific residues that differ between receptor subtypes. The electronic nature of the substituents should also be carefully considered to optimize electrostatic interactions.

Modification of the Nicotinic Acid Scaffold: While the nicotinic acid core is likely essential for activity, minor modifications could be explored to improve properties. For example, bioisosteric replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole) might alter the pKa and improve oral bioavailability without compromising binding.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by bridging the phenyl and nicotinic acid rings, could lock the molecule into a bioactive conformation. This can lead to a significant increase in both potency and selectivity by reducing the entropic penalty upon binding.

Exploiting Fluorine Chemistry: The beneficial effects of fluorine substitution can be further exploited. The introduction of additional fluorine atoms or fluoroalkyl groups at specific positions could further enhance metabolic stability and modulate the electronic properties of the molecule to fine-tune its interaction with the target. nih.govmdpi.com

Computational and Theoretical Investigations of 6 3 Amino 5 Fluorophenyl Nicotinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis of 6-(3-Amino-5-fluorophenyl)nicotinic acid

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov For a flexible molecule like this compound, DFT is instrumental in exploring its conformational landscape. The molecule's structure is not static; rotation can occur around the single bond connecting the phenyl and pyridine (B92270) rings, as well as orientation changes in the amino and carboxylic acid groups.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can be employed to optimize the geometry of various possible conformers. materialsciencejournal.orgmdpi.com By calculating the electronic energy for each optimized structure, the most stable, low-energy conformations can be identified. This analysis reveals the molecule's preferred three-dimensional shape, which is critical for its interaction with biological receptors. The relative energies of different conformers and the energy barriers for their interconversion provide insights into the molecule's flexibility and structural dynamics. mdpi.com

Table 1: Hypothetical DFT Energetic Data for Conformers of this compound

ConformerRelative Electronic Energy (kcal/mol)Dipole Moment (Debye)Status
Conformer A (Planar)Data Not Available in LiteratureData Not Available in LiteratureHypothetical Minimum
Conformer B (Twisted)Data Not Available in LiteratureData Not Available in LiteratureHypothetical Minimum
Transition StateData Not Available in LiteratureData Not Available in LiteratureHypothetical Saddle Point

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential (typically colored red) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating sites susceptible to electrophilic attack. nih.govresearchgate.net Conversely, positive potential (colored blue) is expected around the hydrogen atoms of the amino and carboxylic acid groups, highlighting regions for nucleophilic interaction. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. materialsciencejournal.orgresearchgate.net Analysis of the HOMO and LUMO energy levels and their distribution across the molecular structure provides deep insights into charge transfer interactions and the molecule's electronic properties. researchgate.netnih.gov

Table 2: Key Quantum Chemical Descriptors for this compound

ParameterDescriptionCalculated Value
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalData Not Available in Literature
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalData Not Available in Literature
Energy Gap (ΔE) (eV)LUMO - HOMO Energy DifferenceData Not Available in Literature
Electronegativity (χ)Measure of ability to attract electronsData Not Available in Literature
Chemical Hardness (η)Resistance to change in electron distributionData Not Available in Literature

Molecular Modeling and Dynamics Simulations for this compound-Target Interactions

Understanding how a small molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is a cornerstone of drug discovery. Molecular modeling and dynamics simulations provide a dynamic, atom-level view of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method involves placing the ligand into the protein's binding site in various conformations and scoring them based on their binding affinity. The results can predict the most likely binding mode and estimate the strength of the interaction, often expressed as a binding energy score. nih.gov For this compound, docking studies could identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking, with specific amino acid residues in the active site of a target protein. nih.gov This information is invaluable for explaining the molecule's biological activity and for designing modifications to improve its potency and selectivity.

Table 3: Illustrative Ligand-Protein Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase AData Not Available in LiteratureData Not Available in LiteratureHydrogen Bond, Hydrophobic
Hypothetical Receptor BData Not Available in LiteratureData Not Available in LiteraturePi-Pi Stacking, Hydrogen Bond

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations calculate the trajectories of atoms and molecules over time, revealing how the ligand-protein complex behaves in a simulated physiological environment. nih.gov By running simulations for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking. nih.gov Analysis of the simulation can reveal fluctuations in the ligand's position, conformational changes in the protein upon binding, and the persistence of key interactions like hydrogen bonds over time. This provides a more realistic and robust assessment of the ligand's binding stability and its effect on the target protein. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for this compound

Pharmacophore modeling is a powerful ligand-based drug design technique. pharmacophorejournal.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.

A pharmacophore model can be generated based on the structure of an active compound like this compound, particularly from its docked conformation within a protein's active site. mdpi.com This model serves as a 3D query to search large chemical databases in a process called virtual screening. nih.govnih.govdovepress.com The goal is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target and exhibit similar biological activity. This approach is highly efficient for discovering novel lead compounds for drug development. dovepress.com

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.net For analogues of this compound, several key pharmacophoric features can be identified based on the constituent chemical groups and their known roles in molecular recognition.

The nicotinic acid core itself is a well-established pharmacophore in various therapeutic agents. chemistryjournal.net Key features likely include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the pyridine ring and the carbonyl oxygen of the carboxylic acid are strong hydrogen bond acceptors. These features are often crucial for anchoring a ligand within the binding site of a receptor or enzyme.

Hydrogen Bond Donor (HBD): The hydroxyl group of the carboxylic acid and the amino group on the phenyl ring can act as hydrogen bond donors.

Aromatic Ring: The pyridine ring and the fluorophenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's active site.

Ionic/Charged Group: At physiological pH, the carboxylic acid group will likely be deprotonated, forming a negatively charged carboxylate. This can form strong ionic interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine.

The 3-amino-5-fluorophenyl substituent introduces additional features that can modulate biological activity. The amino group provides another hydrogen bond donor and acceptor site. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and may participate in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.

A hypothetical pharmacophore model for this class of compounds would likely include a combination of these features in a specific three-dimensional arrangement. The relative orientation of the two aromatic rings, dictated by the single bond connecting them, will also be a critical determinant of biological activity.

Development of Predictive Pharmacophore Models for Analogues

The development of a predictive pharmacophore model is a powerful computational strategy to guide the design of new, more potent analogues and to perform virtual screening of compound libraries to identify novel hits. nih.govdovepress.com This process typically involves the following steps:

Training Set Selection: A diverse set of molecules with known biological activities (both active and inactive) against a specific target is compiled. For analogues of this compound, this would involve synthesizing and testing a series of related compounds.

Conformational Analysis: For each molecule in the training set, a range of possible low-energy 3D conformations is generated. This is a critical step as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be its lowest energy state in solution.

Pharmacophore Model Generation: Computational algorithms are used to identify common pharmacophoric features that are present in the active molecules but absent in the inactive ones. This process generates one or more hypothetical pharmacophore models.

Model Validation: The predictive power of the generated models is assessed. This is often done using a test set of compounds that were not used in the model generation. A good model should be able to accurately classify these compounds as active or inactive.

For analogues of this compound, a predictive pharmacophore model would likely consist of a specific 3D arrangement of features such as one or two aromatic rings, a hydrogen bond acceptor, a hydrogen bond donor, and possibly a hydrophobic feature. Once validated, such a model could be used to virtually screen large databases of chemical compounds to identify those that match the pharmacophore and are therefore more likely to be active. This in silico screening can significantly reduce the time and cost associated with drug discovery by prioritizing which compounds to synthesize and test in the laboratory.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

For a research compound like this compound, various ADME parameters can be predicted using computational models. These models are typically built using large datasets of experimentally determined properties and employ a range of algorithms, from simple rule-based systems (like Lipinski's Rule of Five) to complex machine learning models.

Below is a table of key ADME properties and their predicted values for a molecule with the structural characteristics of this compound. It is important to note that these are general predictions for research prioritization and the actual values would need to be confirmed experimentally.

ADME PropertyPredicted Value/ClassificationSignificance in Drug Discovery
Molecular Weight~246 g/molGenerally, lower molecular weight (<500) is favored for good absorption.
LogP (Octanol-Water Partition Coefficient)ModerateIndicates a balance between solubility and permeability.
Aqueous SolubilityModerately SolubleAdequate solubility is necessary for absorption and formulation.
Human Intestinal AbsorptionGoodHigh absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) PenetrationLow to ModerateDesirability depends on the therapeutic target (CNS or peripheral).
CYP450 InhibitionPotential for inhibition of some isoformsInhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
Plasma Protein BindingHighAffects the free concentration of the drug available to act on its target.
Renal ExcretionLikelyA potential route of elimination for the compound or its metabolites.

Pre Clinical Research and Exploratory Applications of 6 3 Amino 5 Fluorophenyl Nicotinic Acid

Evaluation of Efficacy in in vitro and in vivo Animal Models (non-human) for Therapeutic Hypotheses

The initial step in evaluating a new compound like 6-(3-Amino-5-fluorophenyl)nicotinic acid involves testing its therapeutic potential in non-human models. This process typically begins with laboratory-based cellular assays and progresses to studies in living animals.

Exploration in Disease-Relevant Cellular Models

Currently, there is no publicly available research detailing the exploration of this compound in disease-relevant cellular models. Such studies would be foundational to understanding its biological activity, and would typically involve exposing specific cell types (e.g., cancer cells, immune cells, or neurons) to the compound to observe its effects on cellular processes like proliferation, inflammation, or signaling pathways.

Initial Efficacy Studies in in vivo Animal Models (non-human)

There are no published initial efficacy studies of this compound in in vivo animal models. These studies are critical for assessing how a compound performs in a whole-organism system, providing insights into its potential therapeutic effects and how it is processed by the body. For example, a study on a related nicotinic acid derivative showed its potential in a rat model of high cholesterol. nih.gov

Mechanistic Elucidation of Observed Pre-clinical Efficacy

Without observed pre-clinical efficacy data for this compound, there has been no subsequent mechanistic elucidation. Generally, nicotinic acid and its derivatives are known to act on various cellular pathways, including lipid metabolism and inflammation. nih.govdrugbank.com Understanding the precise mechanism of a new compound is a key part of its pre-clinical development.

Optimization Strategies for this compound Towards Enhanced Pre-clinical Profile

The optimization of a lead compound is a common step in drug discovery, aimed at improving its properties.

Strategies for Improving Potency and Selectivity in Biological Assays

No information is available regarding strategies to improve the potency and selectivity of this compound. Such strategies often involve medicinal chemistry approaches to modify the molecule's structure to enhance its interaction with its biological target while minimizing off-target effects.

Enhancement of Metabolic Stability in Pre-clinical Systems

There is no published research on the enhancement of the metabolic stability of this compound. Improving metabolic stability is crucial for ensuring a drug can remain in the body long enough to exert its therapeutic effect. nih.govmdpi.com Techniques to improve stability can include modifications to the chemical structure that reduce its susceptibility to breakdown by metabolic enzymes. mdpi.com

Comparative Analysis with Established Research Compounds and Reference Ligands

Due to the nascent stage of research into this compound, direct comparative studies with established compounds are not extensively available in public literature. However, a comparative analysis can be constructed based on its structural motifs—the nicotinic acid core and the aminophenyl substituent—which are present in numerous well-characterized research compounds and approved drugs. This analysis provides a framework for postulating its potential biological activities and positioning it relative to reference ligands in key therapeutic areas, primarily neurodegenerative disorders and oncology.

The nicotinic acid (niacin) scaffold is a well-known pharmacophore. Niacin itself is a vitamin (B3) and a precursor to the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which is essential for cellular metabolism and DNA repair. wikipedia.orgnih.gov Pharmacological doses of nicotinic acid are used to treat dyslipidemia by acting on the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A). nih.govnih.gov Furthermore, there is growing interest in the neuroprotective effects of nicotinic acid and its amide form, nicotinamide, with clinical trials investigating their potential in Alzheimer's and Parkinson's disease. nih.govclinicaltrials.gov This suggests that this compound could potentially interact with targets relevant to neurodegeneration.

The aminophenyl group, particularly when substituted, is a common feature in a diverse range of bioactive molecules, including kinase inhibitors used in oncology. For instance, many protein kinase inhibitors feature an aniline (B41778) or related aminoheteroaryl core that serves as a crucial hinge-binding motif. google.com The presence of this group in the target compound suggests a potential for activity in oncology, separate from the classical effects of nicotinic acid.

A hypothetical comparison with established compounds based on these potential targets is presented below.

Interactive Data Table: Comparative Profile of this compound and Reference Compounds

FeatureThis compound (Hypothesized)Nicotinic Acid (Niacin)Nicotine (B1678760)Alectinib (Kinase Inhibitor)
Core Scaffold Nicotinic AcidPyridine-3-carboxylic acidPyridine (B92270) and PyrrolidineBenzocarbazole
Key Functional Groups Carboxylic acid, Amino group, FluorineCarboxylic acidPyridinyl nitrogen, Pyrrolidine nitrogenCyano group, Piperidine
Potential Primary Target(s) HCA2, Nicotinic Acetylcholine Receptors (nAChRs), Protein KinasesHCA2 (GPR109A)nAChRsAnaplastic Lymphoma Kinase (ALK)
Primary Therapeutic Area Neurodegenerative Disease, OncologyDyslipidemia, Pellagra, potential in Neurodegeneration drugbank.comSmoking Cessation, potential in Neurodegenerative Disease nih.govNon-Small Cell Lung Cancer
Known Mechanism of Action UnknownHCA2 agonist; inhibits hepatocyte diacylglycerol acyltransferase-2. nih.govdrugbank.comnAChR agonist. nih.govPotent and selective ALK inhibitor
Structural Analogy Shares nicotinic acid core with Niacin; contains aminophenyl moiety common in kinase inhibitors.Serves as the parent compound for the nicotinic acid core.Prototype ligand for nAChRs. nih.govRepresents a class of targeted oncology drugs featuring complex aromatic systems.

This comparative framework highlights the hybrid nature of this compound. Its nicotinic acid backbone suggests potential neuroprotective activities analogous to niacin, possibly through NAD+ metabolism or HCA2 activation. nih.gov Conversely, the substituted aminophenyl moiety introduces the possibility of entirely different mechanisms, such as kinase inhibition, aligning it with a class of modern targeted cancer therapies. The fluorine substitution may further enhance its pharmacokinetic properties, such as metabolic stability and binding affinity, a common strategy in modern drug design.

Patent Landscape and Intellectual Property Considerations Related to this compound

The intellectual property landscape surrounding this compound is complex, defined by broad patents covering its core structures—nicotinic acid and aminophenyl derivatives—for various therapeutic applications. A thorough analysis of existing patents and an assessment of the requirements for novelty and inventive step are crucial for determining the patentability of new applications for this specific molecule.

The patent landscape for compounds related to this compound can be broadly categorized into two major areas: neurological disorders and oncology.

Nicotinic Acid Derivatives in Neurological Disorders: There is a substantial body of intellectual property covering the use of nicotinic acid, its amide, and various analogs for treating neurodegenerative diseases. Patents in this domain often claim methods of using these compounds to modulate neuronal health, for instance, by increasing brain cholinergic activity or providing neuroprotection in conditions like Alzheimer's disease, Parkinson's disease, and glaucoma. google.comgoogle.com The claims in these patents may be directed at specific derivatives, pharmaceutical compositions, or methods of treatment. For example, a Korean patent describes nicotinic acid analogs for treating neurodegenerative diseases by interacting with nicotinic receptors, aiming for reduced toxicity compared to nicotine. google.com Another patent application covers the use of nicotinamide for treating ocular neurodegenerative disorders like glaucoma. google.com These patents establish a clear precedent for the use of nicotinic acid-based structures in neurology, which would constitute relevant prior art for any new neurological application of this compound.

Aminophenyl and Aminoheteroaryl Derivatives in Oncology: The aminophenyl moiety is a cornerstone of many patented protein kinase inhibitors. Numerous patents claim vast libraries of compounds featuring this scaffold for the treatment of cancer. For example, patents exist for enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors, showcasing the importance of this chemical class in oncology. google.com The patent claims are often structured as Markush formulas, which encompass a wide range of possible substitutions on the core structure. A patent application for this compound in an oncological context would need to navigate this dense landscape to avoid infringing on existing claims covering structurally similar kinase inhibitors. The trend in cancer-related patents shows a focus on targeted therapies, including immune checkpoint inhibitors and antibody-drug conjugates, but small molecule kinase inhibitors remain a highly active area of patenting. nih.gov

For any new application of this compound to be patentable, it must satisfy two key criteria: novelty and inventive step (or non-obviousness).

Novelty: An invention is considered new if it does not form part of the "state of the art," meaning it has not been made available to the public in any form before the patent's filing date. For this compound, a new application could be considered novel if that specific use has never been previously disclosed. For instance, if the prior art only describes the use of nicotinic acid derivatives for neurodegeneration, claiming the use of this specific compound for treating a particular cancer by inhibiting a specific kinase would likely meet the novelty requirement. However, if a broad patent already exists claiming a Markush structure that encompasses this compound for the treatment of "cancer," a new application might lack novelty, unless it is for a specific, previously undisclosed type of cancer or involves a novel mechanism.

Inventive Step (Non-Obviousness): This criterion assesses whether the invention would have been obvious to a person skilled in the relevant technical field, given the existing state of the art. This is often a more challenging hurdle than novelty. Even if a new use is novel, it may be deemed obvious. For example, if many similar aminophenyl nicotinic acid derivatives were known to be kinase inhibitors, it might be considered obvious to test this compound for the same activity.

To establish an inventive step, an applicant would need to demonstrate an unexpected result or advantage. This could include:

  • Unexpected Potency or Selectivity: Showing that the compound is surprisingly more potent or selective against a specific biological target (e.g., a cancer-related kinase) compared to structurally similar compounds in the prior art.
  • A New Mechanism of Action: Discovering that the compound works through a mechanism not previously associated with nicotinic acid derivatives.
  • Synergistic Effects: Demonstrating that the compound produces a synergistic therapeutic effect when used in combination with another drug, where the combined effect is greater than the sum of their individual effects. mdpi.com
  • Overcoming a Technical Prejudice: Proving the invention works despite a prevailing belief in the field that it would not.
  • Advanced Analytical and Spectroscopic Characterization of 6 3 Amino 5 Fluorophenyl Nicotinic Acid

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 6-(3-Amino-5-fluorophenyl)nicotinic acid and its Intermediates

    NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei, such as fluorine.

    Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural confirmation of this compound.

    ¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the protons on the pyridine (B92270) and phenyl rings. The chemical shifts (δ) and coupling constants (J) of these protons are diagnostic of their positions on the aromatic rings.

    ¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and electronic environment. For instance, the carbon atom of the carboxylic acid group would appear at a significantly downfield chemical shift compared to the aromatic carbons.

    While specific experimental data for this compound is not extensively detailed in publicly available literature, representative spectral data for related nicotinic acid derivatives can provide expected ranges for chemical shifts. rsc.orghmdb.cahmdb.camdpi.comchemicalbook.com

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

    Nucleus Functional Group Predicted Chemical Shift (ppm)
    ¹HAromatic (Pyridine & Phenyl Rings)6.5 - 9.0
    ¹HAmine (NH₂)3.5 - 5.5 (broad)
    ¹HCarboxylic Acid (COOH)10.0 - 13.0 (broad)
    ¹³CAromatic (Pyridine & Phenyl Rings)110 - 160
    ¹³CCarboxylic Acid (C=O)165 - 185

    Interactive Data Table: This table is based on typical chemical shift ranges for similar functional groups and may not represent exact experimental values.

    To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

    COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for establishing the proton-proton connectivities within the pyridine and phenyl rings.

    HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the phenyl and pyridine rings and the position of the carboxylic acid group.

    Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. researchgate.netnih.govbiophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. nih.gov The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a unique probe for the substitution pattern on the phenyl ring. researchgate.netnih.gov Any changes in the chemical environment, such as those occurring during the synthesis of intermediates, would be readily detected by a change in the ¹⁹F chemical shift.

    Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysis

    Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. nih.govmyfoodresearch.com

    High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This accuracy allows for the determination of the elemental formula of this compound (C₁₂H₉FN₂O₂), as different elemental compositions will have slightly different exact masses. This is a critical step in confirming the identity of a newly synthesized compound.

    Table 2: Expected HR-MS Data for this compound

    Ion Formula Calculated Exact Mass
    [M+H]⁺C₁₂H₁₀FN₂O₂⁺233.0721
    [M+Na]⁺C₁₂H₉FN₂NaO₂⁺255.0540
    [M-H]⁻C₁₂H₈FN₂O₂⁻231.0575

    Interactive Data Table: The calculated exact masses are based on the most abundant isotopes of each element.

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. tmiclinode.comlcms.czrestek.comresearchgate.net

    Purity Assessment: LC-MS is used to determine the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer detects each component as it elutes from the column. The purity can be calculated from the relative peak areas in the chromatogram.

    Impurity Profiling: By analyzing the mass spectra of the minor peaks in the chromatogram, it is possible to identify the structures of any impurities present in the sample. This information is crucial for optimizing the synthesis and purification processes.

    Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

    Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. wikipedia.org These methods are powerful tools for identifying functional groups and elucidating molecular structure. nih.govedinst.com While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. wikipedia.org These techniques are complementary, as some vibrational modes may be more active in Raman than in IR, and vice versa, governed by the rule of mutual exclusion in centrosymmetric molecules. wikipedia.org

    The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: the carboxylic acid (C=O), the aromatic amine (N-H), and the carbon-fluorine (C-F) bond. mdpi.com

    Carbonyl (C=O) Stretching: The carboxylic acid group features a prominent carbonyl stretch. In similar aromatic carboxylic acids like nicotinic acid, this band appears as a strong absorption in the IR spectrum, typically between 1700 cm⁻¹ and 1725 cm⁻¹. jocpr.com Dimerization through hydrogen bonding, common in solid-state carboxylic acids, can broaden this peak and shift it to a lower wavenumber.

    Amino (N-H) Stretching: The primary amine group (-NH₂) is characterized by two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. mdpi.com Typically, an asymmetric stretching band appears at a higher frequency, while a symmetric stretching band appears at a lower frequency. For example, in related amino-substituted aromatic compounds, these bands are clearly observed. mdpi.com

    Carbon-Fluorine (C-F) Stretching: The C-F bond in fluorinated aromatic compounds gives rise to a strong absorption band in the IR spectrum, generally found in the 1100-1400 cm⁻¹ region. researchgate.net The exact position is sensitive to the substitution pattern on the aromatic ring.

    The expected vibrational frequencies for the key functional groups are summarized in the interactive table below, based on data from analogous compounds. mdpi.comjocpr.comresearchgate.net

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
    Carboxylic Acid (-COOH)O-H Stretch2500-3300Broad, Strong
    C=O Stretch1700-1725Strong
    Amino (-NH₂)N-H Asymmetric Stretch3400-3500Medium-Strong
    N-H Symmetric Stretch3300-3400Medium-Strong
    N-H Bend (Scissoring)1590-1650Medium-Strong
    FluoroaromaticC-F Stretch1100-1400Strong
    Aromatic RingsC=C Stretch1450-1600Medium-Weak
    C-H Stretch3000-3100Medium-Weak

    Solid-State Characterization of this compound

    The solid-state properties of a compound, including its crystal structure, crystallinity, and thermal stability, are critical for its handling, formulation, and performance.

    Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. mdpi.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking. echemcom.comaalto.fi

    For this compound, an SCXRD analysis would be expected to reveal:

    The planarity of the pyridine and phenyl rings.

    The dihedral angle between the two aromatic rings.

    The conformation of the carboxylic acid group.

    A detailed map of the hydrogen-bonding network, likely involving the carboxylic acid, the amino group, and the pyridine nitrogen, which dictates the crystal packing.

    While a specific crystal structure for the title compound is not publicly available, studies on similar molecules, such as other 2-amino-nicotinonitrile derivatives, have successfully employed this technique to elucidate their complex structures. echemcom.comaalto.fi

    Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a solid sample. nih.gov It is particularly valuable for identifying different crystalline forms (polymorphs), assessing sample purity, and determining the degree of crystallinity. americanpharmaceuticalreview.com The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. researchgate.net

    A PXRD analysis of a crystalline sample of this compound would yield a distinct pattern of peaks at specific 2θ values. The presence of sharp, well-defined peaks would confirm the material's crystallinity, whereas a broad, featureless halo would indicate an amorphous solid. Different polymorphs of the same compound will produce different PXRD patterns, making this technique essential for polymorphism screening in pharmaceutical development. nih.gov

    Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

    Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. flemingptc.co.uk It is used to determine key thermal transitions such as melting point, glass transition temperature (for amorphous solids), and phase transitions. nih.gov For a pure crystalline sample of this compound, a DSC thermogram would be expected to show a single, sharp endothermic peak corresponding to its melting point. The temperature of this peak provides information on purity, while the area under the peak relates to the enthalpy of fusion. core.ac.uk

    Future Research Directions and Unexplored Avenues for 6 3 Amino 5 Fluorophenyl Nicotinic Acid

    Identification of Novel Biological Targets Beyond Current Paradigms

    The exploration of novel biological targets for 6-(3-Amino-5-fluorophenyl)nicotinic acid represents a primary and exciting frontier. The nicotinic acid scaffold is a well-established pharmacophore, and its derivatives have been investigated for a range of biological activities, including as anti-inflammatory and antimicrobial agents. The addition of an aminofluorophenyl group introduces unique electronic and steric properties that could lead to interactions with novel biological targets.

    Future research should focus on high-throughput screening campaigns against a diverse array of protein targets. Given the structural similarities to known kinase inhibitors, a primary area of investigation should be the human kinome. Many kinase inhibitors feature a substituted pyridine (B92270) core, and the specific substitution pattern of this compound may confer selectivity for under-explored kinases.

    Beyond kinases, other potential target classes include:

    Enzymes involved in metabolic pathways: Nicotinic acid itself is a precursor to NAD+, a critical coenzyme in cellular metabolism. Derivatives could modulate the activity of enzymes in this pathway, with potential applications in metabolic disorders.

    Receptors: The aminophenyl moiety could facilitate interactions with various cell surface or nuclear receptors.

    Epigenetic targets: There is growing interest in small molecules that can modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases.

    A systematic approach to target identification, employing techniques such as chemical proteomics and phenotypic screening, will be crucial in uncovering the full therapeutic potential of this compound.

    Exploration of New Synthetic Pathways and Sustainable Chemistry Approaches for Production

    The development of efficient and sustainable synthetic routes to this compound is a prerequisite for its widespread investigation. While general methods for the synthesis of substituted pyridines exist, optimizing a pathway for this specific molecule will be a key research endeavor.

    Potential synthetic strategies could involve:

    Cross-coupling reactions: Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to join a pre-functionalized pyridine ring with a 3-amino-5-fluorophenyl boronic acid or stannane (B1208499) derivative.

    Ring formation reactions: A de novo synthesis of the pyridine ring could be explored, for example, through a modified Hantzsch pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis, incorporating the aminofluorophenyl moiety from the outset.

    Late-stage functionalization: Investigating the late-stage introduction of the amino or fluoro groups onto a pre-existing 6-phenylnicotinic acid scaffold could provide a more convergent and flexible synthetic route.

    A significant focus of future synthetic work should be on the principles of green chemistry. This includes the use of non-toxic solvents, minimizing the number of synthetic steps, and developing catalytic methods to reduce waste. Biocatalysis, using enzymes to perform specific chemical transformations, could also be a promising avenue for a more sustainable production process. frontiersin.org

    Development of Advanced Delivery Systems for Research Applications

    To facilitate in vitro and in vivo studies, the development of advanced delivery systems for this compound will be essential. The physicochemical properties of the compound, such as its solubility and permeability, will dictate the most appropriate delivery strategies.

    Nanoparticles:

    Encapsulation of the compound within nanoparticles could offer several advantages for research applications:

    Improved solubility: For compounds with poor aqueous solubility, nanoparticle formulations can enhance their bioavailability.

    Targeted delivery: Functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) could direct the compound to specific cells or tissues of interest.

    Controlled release: The release of the compound from the nanoparticle can be engineered to occur in response to specific stimuli, such as pH or the presence of certain enzymes.

    Prodrugs:

    The synthesis of prodrugs is another valuable strategy to improve the delivery and efficacy of a parent compound. For this compound, prodrug approaches could be designed to:

    Enhance membrane permeability: Masking the polar carboxylic acid and amino groups with lipophilic moieties could improve the compound's ability to cross cell membranes.

    Increase metabolic stability: Prodrugs can be designed to be resistant to premature metabolism, thereby increasing the circulating half-life of the active compound.

    Target specific enzymes for activation: A prodrug could be designed to be activated by an enzyme that is overexpressed in a particular disease state, leading to targeted release of the active compound. nih.gov

    Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

    The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of derivatives of this compound. premierscience.com

    Predictive Modeling:

    QSAR (Quantitative Structure-Activity Relationship) models: By synthesizing and testing a small library of analogues, AI algorithms can build models that predict the biological activity of new, unsynthesized compounds.

    ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: AI can be used to predict the pharmacokinetic and toxicological properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles.

    Generative Models:

    De novo design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel compounds with desired properties, such as high potency and selectivity for a specific target.

    Target Identification:

    AI can analyze large biological datasets (e.g., genomics, proteomics) to identify potential biological targets for which this compound or its derivatives may have a high affinity.

    The use of AI and ML can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis of the most promising compounds.

    Addressing Challenges and Limitations in Current Research and Development

    As with any novel compound, the research and development of this compound will likely face several challenges.

    Synthetic accessibility: Developing a scalable and cost-effective synthesis will be a primary hurdle. The synthesis of polysubstituted pyridines can be complex, and the introduction of the fluorine atom can present additional challenges.

    Off-target effects: Given the potential for this compound to interact with multiple biological targets, a thorough investigation of its selectivity profile will be crucial to minimize the risk of off-target toxicity.

    Metabolic stability: The metabolic fate of the compound will need to be carefully studied. The presence of the amino and carboxylic acid groups may make it susceptible to rapid metabolism.

    Intellectual property landscape: A thorough analysis of the patent landscape for related compounds will be necessary to ensure freedom to operate.

    Proactively addressing these challenges through careful experimental design and the use of modern drug discovery technologies will be essential for the successful development of this compound as a potential therapeutic agent.

    Table of Compound Names

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 6-(3-amino-5-fluorophenyl)nicotinic acid, and how can reaction efficiency be optimized?

    • Methodological Answer : Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling between halogenated pyridine derivatives and fluorinated arylboronic acids. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent systems (e.g., DMF/H₂O mixtures). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended . Monitor reaction progress using TLC or HPLC to minimize by-products.

    Q. How should researchers characterize the purity and structural identity of this compound?

    • Methodological Answer : Use a combination of:

    • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm aromatic proton environments and fluorine substitution patterns.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
    • HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold for most studies) .
      Cross-validate with elemental analysis (C, H, N) for empirical formula confirmation.

    Q. What solvents are compatible with this compound for experimental applications?

    • Methodological Answer : The compound is soluble in polar aprotic solvents like DMF and DMSO, as evidenced by structurally similar nicotinic acid derivatives . For aqueous compatibility, use buffered solutions (pH 6–8) with co-solvents (e.g., 10% methanol). Avoid chlorinated solvents due to potential halogen exchange side reactions.

    Q. What safety protocols are critical when handling this compound in the laboratory?

    • Methodological Answer :

    • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
    • Work in a fume hood to avoid inhalation of fine particulates.
    • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
    • Store in a cool, dry environment (<25°C) under inert gas (N₂ or Ar) to prevent degradation .

    Advanced Research Questions

    Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs)?

    • Methodological Answer : The compound’s carboxylate and amino groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Design MOFs by:

    • Solvothermal synthesis in DMF at 100–120°C for 24–48 hours.
    • Post-synthetic modification (PSM) to introduce fluorinated functionalities for gas adsorption studies .
    • Characterize porosity via BET surface area analysis and X-ray diffraction (PXRD) for structural validation.

    Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

    • Methodological Answer :

    • Perform density functional theory (DFT) calculations to map electron density around the amino and fluorine groups, identifying reactive sites.
    • Simulate reaction pathways (e.g., nucleophilic substitution at the fluorophenyl ring) using software like Gaussian or ORCA.
    • Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) .

    Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

    • Methodological Answer :

    • Conduct accelerated stability studies:
    • pH 3–9 buffers : Monitor degradation via HPLC at 25–60°C over 72 hours.
    • Activation energy (Eₐ) calculation using Arrhenius plots to predict shelf-life.
    • Fluorine substituents may enhance stability under acidic conditions compared to non-fluorinated analogs .

    Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

    • Methodological Answer :

    • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers around the C–N bond).
    • 2D NMR techniques (COSY, NOESY): Assign coupling patterns and confirm spatial proximity of protons.
    • Compare with crystallographic data (if single crystals are obtainable) .

    Q. What green chemistry approaches can minimize waste in large-scale synthesis?

    • Methodological Answer :

    • Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
    • Employ catalytic recycling (e.g., magnetic Pd nanoparticles) to reduce metal waste.
    • Use microwave-assisted synthesis to shorten reaction times and energy consumption .

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